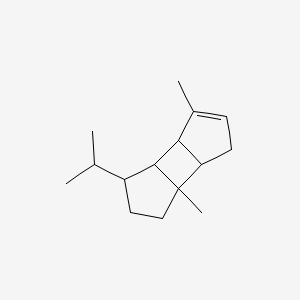

alpha-Bourbonene

Description

This compound is a sesquiterpenoid.

Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

3,7-dimethyl-10-propan-2-yltricyclo[5.3.0.02,6]dec-3-ene |

InChI |

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)13(12)14(11)15/h5,9,11-14H,6-8H2,1-4H3 |

InChI Key |

FAIMMSRDTUMTQR-UHFFFAOYSA-N |

SMILES |

CC1=CCC2C1C3C2(CCC3C(C)C)C |

Canonical SMILES |

CC1=CCC2C1C3C2(CCC3C(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Alpha-Bourbonene in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-bourbonene, a sesquiterpenoid of interest for its aromatic properties and potential biological activities, is found in a variety of plant species. Despite its presence in numerous essential oils, the specific biosynthetic pathway and the enzymes responsible for its production in plants remain uncharacterized. This technical guide consolidates the current, albeit limited, knowledge on this compound and provides a putative biosynthetic pathway based on established principles of sesquiterpene biosynthesis. Furthermore, this document outlines a comprehensive experimental workflow for the identification, cloning, and characterization of a candidate this compound synthase. This guide aims to serve as a foundational resource for researchers seeking to elucidate the biosynthesis of this intriguing natural product.

Introduction

Sesquiterpenes are a diverse class of C15 isoprenoids synthesized in plants, playing crucial roles in defense, communication, and as precursors to various secondary metabolites. This compound is a tricyclic sesquiterpene that contributes to the characteristic aroma of many essential oils. While its chemical structure is well-defined, the genetic and enzymatic machinery driving its formation is yet to be discovered. Understanding the biosynthesis of this compound is a critical step towards its sustainable production through metabolic engineering and exploring its potential applications in the pharmaceutical and fragrance industries. This whitepaper presents a hypothetical biosynthetic pathway and a detailed research roadmap to guide future investigations into the production of this compound in plants.

Quantitative Data on this compound Occurrence

While a dedicated this compound synthase has not been identified, the compound has been quantified as a component of essential oils from various plant species. The following table summarizes some of the reported quantitative data.

| Plant Species | Plant Part | Extraction Method | α-Bourbonene Percentage of Essential Oil | Reference |

| Sideritis montana | Aerial parts | Hydrodistillation | 2.20% | [1] |

| Sideritis scardica | Aerial parts | Hydrodistillation | 0.70% | [1] |

| Pelargonium graveolens cv. Bourbon | Not specified | Not specified | Present (qualitative) | [2] |

| Piper nigrum | Dried seeds | Hydrodistillation | 8.47% (as beta-bourbonene) | [3] |

Note: The data for Piper nigrum refers to beta-bourbonene, a closely related isomer. The presence of one isomer often suggests the potential for the other to be present or for their synthases to be evolutionarily related.

Putative Biosynthesis Pathway of this compound

The biosynthesis of all sesquiterpenes in plants originates from farnesyl diphosphate (FPP), which is produced through the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways. The conversion of FPP to the vast array of sesquiterpene skeletons is catalyzed by a diverse family of enzymes known as sesquiterpene synthases (sesqui-TPS).

The formation of the tricyclic bourbonene skeleton is proposed to proceed through a series of carbocationic rearrangements initiated by the ionization of FPP. A putative this compound synthase would catalyze this complex cyclization cascade.

Caption: Putative biosynthesis pathway of this compound from FPP.

Experimental Protocols for Identification and Characterization of this compound Synthase

The following outlines a generalized experimental workflow to identify and characterize a candidate this compound synthase from a plant known to produce this compound.

Step 1: Plant Material and RNA Extraction

-

Selection of Plant Tissue: Choose a plant species and tissue with high levels of this compound, such as the leaves or flowers of Sideritis montana.

-

RNA Extraction: Extract total RNA from the selected tissue using a commercially available plant RNA extraction kit or a CTAB-based protocol. The quality and integrity of the RNA are crucial for downstream applications and should be assessed by spectrophotometry and gel electrophoresis.

Step 2: Transcriptome Sequencing and Candidate Gene Identification

-

RNA Sequencing (RNA-Seq): Perform deep sequencing of the extracted RNA to generate a comprehensive transcriptome.

-

De Novo Assembly and Annotation: If a reference genome is unavailable, assemble the transcriptome de novo. Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Pfam).

-

Candidate Gene Selection: Identify transcripts annotated as "terpene synthase" or "sesquiterpene synthase." Prioritize candidates that show high expression levels in the this compound-producing tissue.

Step 3: Gene Cloning and Heterologous Expression

-

Full-Length cDNA Cloning: Design primers based on the candidate transcript sequences to amplify the full-length coding DNA sequence (CDS) from a cDNA library.

-

Vector Construction: Clone the amplified CDS into a bacterial expression vector (e.g., pET series) that allows for the production of a recombinant protein, often with a purification tag (e.g., His-tag).

-

Heterologous Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression under optimized conditions (e.g., temperature, IPTG concentration).

Step 4: In Vitro Enzyme Assays

-

Protein Purification: Purify the recombinant protein using an appropriate chromatography method (e.g., nickel-affinity chromatography for His-tagged proteins).

-

Enzyme Assay: Incubate the purified protein with the substrate, farnesyl diphosphate (FPP), in a suitable buffer containing a divalent cation (typically Mg²⁺).

-

Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane) and analyze them by gas chromatography-mass spectrometry (GC-MS).

-

Product Identification: Compare the mass spectrum and retention time of the enzymatic product with that of an authentic this compound standard to confirm the identity of the product.

Caption: Experimental workflow for identifying an this compound synthase.

Conclusion and Future Outlook

The biosynthesis of this compound in plants represents a significant knowledge gap in the field of specialized plant metabolism. The putative pathway and experimental roadmap presented in this guide provide a solid foundation for future research aimed at closing this gap. The successful identification and characterization of an this compound synthase will not only illuminate a novel branch of sesquiterpene biosynthesis but also open the door to the biotechnological production of this valuable compound. Further research should also focus on the regulatory mechanisms governing the expression of the this compound synthase gene and the subcellular localization of the enzyme to gain a complete picture of its in vivo function.

References

An In-Depth Technical Guide to the Stereoisomers and Enantiomers of α-Bourbonene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of α-bourbonene, a sesquiterpenoid of interest in natural product chemistry and potentially in drug development. Due to the limited availability of public data, this document focuses on the foundational aspects of α-bourbonene's stereoisomerism, the general principles of its synthesis and analysis, and potential avenues for future research.

Introduction to α-Bourbonene

α-Bourbonene is a tricyclic sesquiterpene with the chemical formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1] Its structure, characterized by a cyclobutane ring fused to a cyclopentane and a cyclopentene ring, gives rise to multiple stereocenters, and consequently, a number of stereoisomers. These isomers can exhibit distinct biological activities, making their individual study crucial for applications in pharmacology and medicinal chemistry.

Stereoisomers and Enantiomers of α-Bourbonene

One documented stereoisomer is 1,5-di-epi-bourbonene .[2] The "epi" designation indicates a difference in the configuration at two of the stereocenters relative to the parent α-bourbonene structure.

The existence of enantiomers, (+)-α-bourbonene and (-)-α-bourbonene, is implied by the successful asymmetric synthesis of related bourbonene compounds, such as (-)-β-bourbonene.[3] However, specific optical rotation values for the enantiomers of α-bourbonene are not consistently reported in publicly accessible literature.

Table 1: Physicochemical Properties of α-Bourbonene

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄ | [1] |

| Molecular Weight | 204.35 g/mol | [1] |

| Boiling Point | 254.00 to 256.00 °C @ 760.00 mm Hg | [4] |

| Flash Point | 221.00 °F (105.00 °C) | [4] |

| Solubility | Soluble in alcohol; Insoluble in water | [4] |

| Optical Rotation | Not Available |

Experimental Protocols

Detailed, validated experimental protocols for the enantioselective synthesis and chiral separation of α-bourbonene stereoisomers are not extensively detailed in publicly available sources. However, based on established methodologies for other chiral terpenes, the following general procedures can be outlined.

Enantioselective Synthesis

The enantioselective synthesis of α-bourbonene would likely involve a chiral catalyst or a chiral auxiliary to control the stereochemistry of key bond-forming reactions. A plausible synthetic strategy could involve a stereocontrolled intramolecular [2+2] photocycloaddition, a reaction known to be effective in the synthesis of the bourbonene skeleton.

Conceptual Experimental Workflow for Enantioselective Synthesis:

Caption: Conceptual workflow for the enantioselective synthesis of α-bourbonene.

Chiral Separation of Enantiomers

The separation of (+)- and (-)-α-bourbonene can be achieved using chiral chromatography, most commonly chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

3.2.1. Chiral Gas Chromatography (GC)

A general protocol for the chiral GC separation of terpene enantiomers would involve the following:

-

Column: A capillary column coated with a chiral stationary phase (CSP), such as a cyclodextrin derivative (e.g., β- or γ-cyclodextrin).

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: An optimized temperature gradient to ensure sufficient separation and reasonable analysis time.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Table 2: General Parameters for Chiral GC Analysis of Terpenes

| Parameter | Typical Value/Condition |

| Column | Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | Derivatized cyclodextrin (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 200 °C at 2-5 °C/min |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Detector | FID at 250 °C or MS with electron ionization (70 eV) |

Logical Flow for Chiral GC Method Development:

Caption: Workflow for developing a chiral GC separation method.

Spectroscopic Data

Table 3: Expected ¹³C NMR Chemical Shift Ranges for the Bourbonene Skeleton

| Carbon Type | Expected Chemical Shift Range (ppm) |

| Quaternary Carbons (sp³) | 30 - 50 |

| Methine Carbons (sp³) | 40 - 60 |

| Methylene Carbons (sp³) | 20 - 40 |

| Methyl Carbons | 15 - 30 |

| Olefinic Carbons (sp²) | 110 - 150 |

Note: These are estimated ranges and actual values will vary depending on the specific stereoisomer and the solvent used for analysis.

Signaling Pathways and Biological Activity

Currently, there is a significant lack of information in the public domain regarding the specific signaling pathways and molecular targets of α-bourbonene and its stereoisomers. While some terpenes are known to interact with various cellular receptors and signaling cascades, dedicated studies on α-bourbonene are needed to elucidate its pharmacological profile.

Hypothesized Signaling Pathway Investigation Workflow:

Caption: A potential workflow for investigating the biological activity of α-bourbonene stereoisomers.

Conclusion and Future Directions

α-Bourbonene presents an interesting scaffold for further investigation in natural product chemistry and drug discovery. However, a significant gap exists in the publicly available data regarding the specific properties and biological activities of its individual stereoisomers. Future research should focus on:

-

Enantioselective Synthesis: Development and publication of robust, scalable, and well-documented enantioselective synthetic routes to access pure (+)- and (-)-α-bourbonene.

-

Chiral Analysis: The development and validation of specific chiral GC or HPLC methods for the baseline separation and accurate quantification of α-bourbonene enantiomers.

-

Spectroscopic Characterization: Comprehensive NMR and other spectroscopic analyses of the purified stereoisomers to create a public database of their characteristic data.

-

Pharmacological Screening: Systematic screening of the individual stereoisomers in a variety of biological assays to identify potential therapeutic targets and signaling pathways.

Addressing these knowledge gaps will be essential to unlock the full potential of α-bourbonene and its stereoisomers for scientific and medicinal applications.

References

physical and chemical properties of alpha-bourbonene

This in-depth technical guide provides a detailed overview of the physical and chemical properties of the sesquiterpenoid α-bourbonene. It is intended for researchers, scientists, and professionals involved in natural product chemistry and drug development. This document summarizes the available quantitative data, outlines relevant experimental protocols, and presents a logical workflow for the biological evaluation of such compounds.

Physical and Chemical Properties

α-Bourbonene is a tricyclic sesquiterpene with the molecular formula C₁₅H₂₄. Its properties are summarized in the tables below.

Physical Properties

| Property | Value | Source |

| Molecular Weight | 204.35 g/mol | PubChem |

| Boiling Point | 254-256 °C at 760 mmHg | The Good Scents Company[1] |

| Flash Point | 105 °C (221 °F) | The Good Scents Company[1] |

| Vapor Pressure | 0.026 mmHg at 25 °C (estimated) | The Good Scents Company[1] |

| Solubility | Soluble in alcohol; Insoluble in water | The Good Scents Company[1] |

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3a,6-dimethyl-1-(propan-2-yl)-1,2,3,3a,3b,4,6a,6b-octahydrocyclobuta[1,2-a:3,4-a']dicyclopentene |

| CAS Number | 5208-58-2 |

| PubChem CID | 530816 |

Spectroscopic Data

Mass Spectrometry

The electron ionization mass spectrum of α-bourbonene is available from the NIST WebBook. The spectrum is characterized by a molecular ion peak and a series of fragmentation peaks that are typical for sesquiterpenes.

Key Features of the Mass Spectrum:

-

Molecular Ion (M⁺): m/z 204

-

Major Fragmentation Peaks: The fragmentation pattern can be used for identification when coupled with gas chromatography retention indices.

Experimental Protocols

The following protocols are generalized for the isolation and characterization of sesquiterpenes like α-bourbonene from essential oils.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard method for the identification and quantification of volatile compounds like α-bourbonene in essential oil samples.

Methodology:

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration (e.g., 1% v/v).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used for terpene analysis.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 3°C/min to 240°C.

-

Final hold: Hold at 240°C for 5 minutes.

-

-

Injector and Detector Temperatures:

-

Injector: 250°C.

-

MS Transfer Line: 280°C.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Split mode (e.g., split ratio 50:1).

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

-

Identification: The identification of α-bourbonene is achieved by comparing its mass spectrum and retention index with those of a reference standard or with data from spectral libraries (e.g., NIST, Wiley).

Mandatory Visualizations

Proposed Workflow for Biological Activity Screening

Given the lack of specific signaling pathway information for α-bourbonene, the following diagram illustrates a generalized workflow for the biological screening and mechanism of action elucidation of a novel sesquiterpenoid.

Caption: Workflow for Biological Screening of a Sesquiterpenoid.

This guide provides a summary of the currently available technical information on α-bourbonene for a scientific audience. Further experimental work is required to fully characterize its spectroscopic properties and potential biological activities.

References

α-Bourbonene in Essential Oils: A Technical Guide for Researchers

An in-depth exploration of the prevalence, analysis, and potential biological significance of the sesquiterpene α-bourbonene in various essential oils.

Introduction

Alpha-bourbonene is a tricyclic sesquiterpene, a class of C15 isoprenoid compounds, found as a volatile constituent in a variety of plant essential oils. The intricate stereochemistry of bourbonene isomers, including α- and β-bourbonene, contributes to the chemical diversity and potential bioactivity of these complex natural extracts. This technical guide provides a comprehensive overview of the occurrence of α-bourbonene in essential oils, detailed methodologies for its quantification, and an exploration of its potential biological activities, tailored for researchers, scientists, and drug development professionals.

Occurrence and Quantitative Analysis of α-Bourbonene

The presence and concentration of α-bourbonene and its isomers can vary significantly between different plant species and even within the same species due to factors such as geographical origin, harvest time, and distillation method. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile compounds like α-bourbonene in essential oils. The following tables summarize the reported quantitative data for bourbonene isomers in several essential oils.

| Essential Oil Source | Compound | Concentration (%) | Reference |

| Kaempferia galanga | α-Bourbonene | 0.23 | |

| Sideritis montana | Bourbonene (isomer not specified) | 2.20 | [1] |

| Sideritis scardica | Bourbonene (isomer not specified) | 0.70 | [1] |

| Vitex agnus-castus | β-Bourbonene | 0.1 | [2] |

| Pelargonium graveolens cv. Bourbon | β-Bourbonene | 2.7 | |

| Salvia officinalis | β-Bourbonene | Trace | [3] |

Experimental Protocols: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Accurate quantification of α-bourbonene in essential oils requires a validated GC-MS method. Below is a detailed protocol that can be adapted for the analysis of sesquiterpenes.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

-

Dilution: Dilute the essential oil sample in a suitable volatile solvent such as hexane or ethanol. A typical dilution is 1:100 (v/v), but the optimal dilution factor depends on the concentration of the target analyte and the sensitivity of the instrument.

-

Internal Standard: For accurate quantification, add a known concentration of an internal standard to the diluted sample. A suitable internal standard should be a compound that is not naturally present in the essential oil, has a similar chemical structure and volatility to α-bourbonene, and elutes at a different retention time. Examples of potential internal standards for sesquiterpene analysis include n-alkanes (e.g., C13-C15) or other stable terpene compounds.

GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization for specific instruments and applications.

-

Gas Chromatograph (GC) System: Agilent 6890 series or equivalent.

-

Mass Spectrometer (MS) Detector: Agilent 5973 series or equivalent.

-

Column: A non-polar or medium-polarity capillary column is recommended for the separation of sesquiterpenes. A common choice is a DB-5ms or HP-5MS column (30 m x 0.25 mm i.d. x 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection:

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Split mode with a split ratio of 1:50. The split ratio may need to be adjusted based on the sample concentration.

-

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at a rate of 3 °C/min to 240 °C.

-

Hold: Hold at 240 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Impact (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Data Analysis and Quantification

-

Identification: The identification of α-bourbonene is achieved by comparing the mass spectrum of the chromatographic peak with reference spectra in mass spectral libraries (e.g., NIST, Wiley) and by comparing the retention index with published data.

-

Quantification: The concentration of α-bourbonene is determined by creating a calibration curve using a certified reference standard of α-bourbonene. The peak area ratio of α-bourbonene to the internal standard is plotted against the concentration of the α-bourbonene standard. The concentration of α-bourbonene in the essential oil sample is then calculated from this calibration curve.

Potential Biological Activities and Signaling Pathways

While research specifically on α-bourbonene is limited, studies on its isomer, β-bourbonene, and other structurally related sesquiterpenes suggest potential anti-inflammatory, antioxidant, and antimicrobial activities.[4] The biological effects of terpenes are often attributed to their ability to modulate key signaling pathways involved in cellular responses to stress and inflammation.

Inferred Anti-Inflammatory Signaling Pathway

Based on the known mechanisms of other sesquiterpenes, such as β-caryophyllene, a plausible anti-inflammatory pathway for bourbonene isomers can be proposed.[5] This pathway likely involves the inhibition of pro-inflammatory signaling cascades like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Caption: Inferred anti-inflammatory pathway of bourbonene.

Inferred Antimicrobial Workflow

The antimicrobial action of sesquiterpenes often involves the disruption of microbial cell membranes, leading to cell lysis.

Caption: Proposed antimicrobial mechanism of bourbonene.

Conclusion

This compound is a recurring, albeit often minor, constituent of many essential oils. This guide provides a framework for its accurate quantification and offers insights into its potential biological activities based on the current understanding of related sesquiterpenes. Further research is warranted to elucidate the specific pharmacological properties and mechanisms of action of α-bourbonene, which may unveil its potential as a novel therapeutic agent or a valuable biomarker in the quality control of essential oils. The provided experimental protocols and inferred signaling pathways serve as a foundation for future investigations in this promising area of natural product chemistry.

References

The Biological Role of α-Bourbonene in Plant Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-bourbonene (α-bourbonene) is a tricyclic bourbonane-type sesquiterpenoid hydrocarbon found in the essential oils of a diverse range of plant species, including those in the Asteraceae and Lamiaceae families. As a specialized (secondary) metabolite, it is not involved in primary growth and development but plays a crucial role in the plant's interaction with its environment. This technical guide synthesizes the current understanding of α-bourbonene's biological function, focusing on its biosynthesis, its role in plant defense mechanisms, and the methodologies used for its study. While quantitative data on the pure compound's bioactivity is limited, analysis of essential oils rich in α-bourbonene and related sesquiterpenes provides significant insight into its potential as an antimicrobial and insecticidal agent.

Introduction to α-Bourbonene

This compound (CAS No: 5208-58-2; Molecular Formula: C₁₅H₂₄) is a volatile organic compound belonging to the vast class of sesquiterpenoids.[1] These C15 isoprenoid compounds are major constituents of plant essential oils and are responsible for many of their characteristic aromas and biological activities.[1] α-Bourbonene has been identified as a component in plants such as geranium, oregano, Sideritis montana, and various Helichrysum species.[2] Like many sesquiterpenes, its primary role is defensive, protecting the plant from a variety of biotic stresses, including herbivory and microbial pathogens.[2]

Biosynthesis of α-Bourbonene

The biosynthesis of all sesquiterpenes, including α-bourbonene, originates from the precursor farnesyl pyrophosphate (FPP). In plants, FPP is synthesized in the cytosol via the mevalonic acid (MVA) pathway.[1][3] The process begins with the condensation of three molecules of acetyl-CoA.

The final and key diversifying step is the cyclization of the linear FPP molecule, catalyzed by a specific class of enzymes known as terpene synthases (TPS). A dedicated, yet to be fully characterized, α-bourbonene synthase (a type of sesquiterpene synthase) would catalyze the complex intramolecular rearrangement and ring-closure of FPP to form the characteristic tricyclic structure of α-bourbonene. The diversity of sesquiterpene skeletons found in nature is a direct result of the varied catalytic activities of these TPS enzymes.[3]

Caption: Generalized pathway for α-bourbonene biosynthesis.

Biological Role in Plant Defense

The primary biological role of α-bourbonene and other sesquiterpenes is to mediate the plant's interactions with its environment, primarily as defensive agents. This defense can be direct, through toxicity or deterrence, or indirect, by attracting natural predators of herbivores.

Anti-herbivore Defense

Volatile sesquiterpenes are often released from plant tissues upon damage by feeding insects. Studies on maize have shown that a blend of sesquiterpenes, including the related compound (E)-α-bergamotene, is emitted following herbivory.[4][5] This volatile plume acts as a signal, attracting parasitic wasps that prey on the herbivorous larvae, thereby reducing the damage to the plant.[4][5] This is a classic example of "indirect defense." While α-bourbonene itself has not been the specific subject of such a study, its structural similarity and co-occurrence with other defensive sesquiterpenes strongly suggest a similar role in signaling and defense.

Antimicrobial and Antifungal Activity

Essential oils containing α-bourbonene have demonstrated antimicrobial properties.[2] Terpenoids can disrupt microbial cell membranes, interfere with cellular processes, and inhibit growth.[2] This constitutes a "direct defense" mechanism, protecting the plant from infection by pathogenic fungi and bacteria at sites of injury or through constitutive expression in vulnerable tissues.

The diagram below illustrates the logical workflow of how a plant may deploy α-bourbonene as part of an induced defense response.

Caption: Logical workflow of an induced plant defense response.

Quantitative Data on Biological Activity

Specific bioactivity data for pure, isolated α-bourbonene is scarce in publicly available literature. The biological effects are typically reported for complex essential oil mixtures in which α-bourbonene is one of many components. The tables below summarize the quantitative composition of α-bourbonene in select essential oils and the bioactivity of related sesquiterpenes to provide context.

Table 1: Concentration of α-Bourbonene in Select Plant Essential Oils

| Plant Species | Plant Part | α-Bourbonene % (of total oil) | Reference |

|---|---|---|---|

| Pelargonium roseum (Geranium) | Not Specified | Present* | [6] |

| Sideritis montana | Not Specified | 2.20% | [2] |

| Sideritis scardica | Not Specified | 0.70% | [2] |

| Salvia officinalis (Sage) | Not Specified | Trace | [7] |

Note: The exact percentage was not specified in the available abstract, but it was listed as a known constituent.

Table 2: Insecticidal Activity of Related Terpenoids Against Stored Product Pests

| Compound | Insect Species | Bioassay | Result (LC₅₀) | Reference |

|---|---|---|---|---|

| α-Pinene | Sitophilus zeamais | Contact (14-day) | 4.133 ppm | [8] |

| α-Pinene | Sitophilus zeamais | Fumigant (24-hr) | 1.402 ppm | [8] |

| α-Humulene | Helicoverpa armigera | Ingestion | 20.86 µg/ml | [9] |

| (E)-Caryophyllene | Lasioderma serricorne | Topical | 13.1 µ g/adult | [9] |

Note: LC₅₀ (Lethal Concentration, 50%) is the concentration of a substance required to kill 50% of a test population. This data is provided for structurally related and co-occurring terpenes to infer the potential activity of α-bourbonene.

Experimental Protocols

Extraction and Quantification of α-Bourbonene

The standard method for the extraction, identification, and quantification of α-bourbonene from plant material is Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify and quantify α-bourbonene in a plant sample.

Methodology:

-

Sample Preparation: Fresh or dried plant material (e.g., leaves, flowers) is subjected to hydrodistillation for several hours using a Clevenger-type apparatus to extract the essential oil.[5] Alternatively, for a rapid profile of volatiles, Solid Phase Microextraction (SPME) can be used on ground plant material.[3]

-

GC-MS Analysis: The extracted essential oil is diluted in a suitable solvent (e.g., n-hexane).[10] A small volume (typically 1 µL) is injected into the GC-MS system.

-

Gas Chromatography (GC) Conditions (Representative):

-

Column: HP-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[3][10]

-

Injector Temperature: 250 °C.[10]

-

Oven Temperature Program: An initial temperature of 50-60 °C held for 2 minutes, then ramped at 3-5 °C/min to 210-240 °C, with a final hold period.[3][10]

-

-

Mass Spectrometry (MS) Conditions (Representative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Scan Range: 40-500 amu.

-

-

Identification and Quantification:

-

Identification: Compounds are identified by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their calculated Retention Indices (Kovats Indices) with literature values.

-

Quantification: The relative percentage of α-bourbonene is calculated based on the peak area relative to the total peak area of all identified compounds in the chromatogram (area normalization). For absolute quantification, a calibration curve would be prepared using a pure analytical standard of α-bourbonene.

-

Caption: Workflow for GC-MS analysis of α-bourbonene.

Conclusion and Future Directions

This compound is a sesquiterpenoid metabolite with a clear, albeit general, role in plant ecology and defense. Its biosynthesis follows the well-established MVA pathway, and its function is intrinsically linked to protecting plants from herbivores and pathogens. However, there is a significant knowledge gap regarding the specific enzyme(s) responsible for its synthesis and the precise molecular triggers for its production. Furthermore, the lack of quantitative bioactivity data for the pure compound hinders its full evaluation for potential applications in drug development or as a biopesticide.

Future research should focus on:

-

Isolation and characterization of α-bourbonene synthase from a plant known to produce high quantities of the compound.

-

Quantitative bioassays using purified α-bourbonene to determine its specific insecticidal (LC₅₀) and antimicrobial (MIC) activities.

-

Transcriptomic and metabolomic studies to elucidate the specific signaling pathways that regulate its production in response to environmental stimuli.

Such research will not only deepen our understanding of plant specialized metabolism but could also unlock the potential of α-bourbonene and its derivatives for practical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, 5208-58-2 [thegoodscentscompany.com]

- 3. cropj.com [cropj.com]

- 4. α-Bourbonene [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Typical G.C. analysis [thegoodscentscompany.com]

- 8. [PDF] Determination of Insecticidal Effect (LC50 and LC90) of Organic Fatty Acids Mixture (C8910+Silicone) Against Aedes aegypti and Aedes albopictus (Diptera: Culicidae) | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern : Oriental Journal of Chemistry [orientjchem.org]

α-Bourbonene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of α-bourbonene, a sesquiterpenoid of interest in various scientific fields. The document covers its nomenclature, physicochemical properties, and detailed experimental protocols for its isolation and analysis, presented in a format tailored for researchers and professionals in drug development.

Nomenclature and Synonyms

α-Bourbonene is a tricyclic sesquiterpene. Its systematic and common identifiers are crucial for accurate scientific communication and database searches.

| Identifier Type | Identifier |

| IUPAC Name | 3,7-dimethyl-10-(propan-2-yl)tricyclo[5.3.0.0²,⁶]dec-3-ene |

| Systematic Name | 3a,6-dimethyl-1-(propan-2-yl)-1,2,3,3a,3b,4,6a,6b-octahydrocyclobuta[1,2-a:3,4-a']dicyclopentene[1] |

| Common Synonyms | α-Bourbonene, a-Bourbonene, 3-Bourbonene, a-cis-Bergamotene |

| CAS Number | 5208-58-2 |

| Molecular Formula | C₁₅H₂₄[2][3] |

| Molecular Weight | 204.35 g/mol [2][3] |

| InChI Key | FAIMMSRDTUMTQR-UHFFFAOYSA-N[3] |

Physicochemical and Spectral Data

A summary of the key physical and chemical properties of α-bourbonene is provided below, alongside its spectral data for identification purposes.

Physical Properties

| Property | Value |

| Boiling Point | 254.00 to 256.00 °C @ 760.00 mm Hg[1] |

| Flash Point | 221.00 °F (105.00 °C)[1] |

| Vapor Pressure | 0.026000 mmHg @ 25.00 °C (estimated)[1] |

| logP (o/w) | 6.171 (estimated)[1] |

| Solubility | Soluble in alcohol; Insoluble in water[1] |

Spectral Data

-

Mass Spectrum (Electron Ionization) : The NIST WebBook provides the mass spectrum for α-bourbonene, which is a critical tool for its identification in complex mixtures.[2]

-

NMR Data : While a publicly available, comprehensive NMR dataset for α-bourbonene is not readily found, predicted ¹H and ¹³C NMR spectra can be generated using various software tools and databases. For experimental validation, isolation of the pure compound is necessary.

Experimental Protocols

This section details methodologies for the isolation of α-bourbonene from natural sources and its analysis using gas chromatography-mass spectrometry (GC-MS). A brief overview of its total synthesis is also provided.

Isolation of α-Bourbonene from Pelargonium graveolens (Geranium) via Steam Distillation

α-Bourbonene is a known constituent of geranium oil. The following protocol outlines the extraction of geranium oil followed by the isolation of α-bourbonene.

Materials and Equipment:

-

Fresh or dried leaves of Pelargonium graveolens

-

Steam distillation apparatus

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Fractional distillation apparatus or preparative gas chromatography system

-

Solvents (e.g., hexane, diethyl ether)

Procedure:

-

Plant Material Preparation : Freshly harvested geranium leaves are chopped into small pieces to increase the surface area for efficient oil extraction.

-

Steam Distillation : The plant material is packed into the distillation flask of a Clevenger-type apparatus. Steam is passed through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor is then condensed, and the oil is collected. The process is typically run for 3-4 hours.

-

Oil Separation and Drying : The collected oil-water mixture is placed in a separatory funnel. The aqueous layer is discarded, and the oil layer is collected. The essential oil is then dried over anhydrous sodium sulfate to remove any residual water.

-

Solvent Removal : If a solvent was used during extraction, it is removed under reduced pressure using a rotary evaporator.

-

Fractionation : The crude geranium oil is subjected to fractional distillation under reduced pressure or preparative gas chromatography to separate its components. Fractions are collected based on boiling points or retention times.

-

Identification : The fraction corresponding to the retention time and mass spectrum of α-bourbonene is collected. The identity and purity of the isolated compound should be confirmed by analytical GC-MS and NMR spectroscopy.

Quantitative Analysis of α-Bourbonene by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general validated method for the quantification of sesquiterpenes in essential oils, which can be adapted for α-bourbonene.

Instrumentation and Conditions:

-

Gas Chromatograph : Agilent 6890 or similar, equipped with an HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Mass Spectrometer : Agilent 5973 or similar.

-

Injector Temperature : 250 °C

-

Oven Temperature Program : Initial temperature of 60 °C held for 2 minutes, then ramped to 240 °C at a rate of 3 °C/min, and held for 5 minutes.

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Ion Source Temperature : 230 °C

-

Quadrupole Temperature : 150 °C

-

Scan Range : m/z 40-400

Method Validation (Illustrative Example): A specific validated method for α-bourbonene is not readily available in the public domain. However, a typical validation procedure for a sesquiterpene would involve the following steps:

-

Linearity : A series of standard solutions of purified α-bourbonene of known concentrations are prepared and analyzed to construct a calibration curve. The linearity is assessed by the correlation coefficient (R²) of the calibration curve, which should be ≥ 0.99.

-

Accuracy : The accuracy of the method is determined by spike-and-recovery experiments, where known amounts of α-bourbonene are added to a matrix (e.g., a different essential oil known not to contain α-bourbonene). The percentage recovery should be within an acceptable range (e.g., 90-110%).

-

Precision : The precision of the method is evaluated by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be below a certain threshold (e.g., < 15%).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of the analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.

Total Synthesis of α-Bourbonene

The total synthesis of both α- and β-bourbonene has been reported. The synthesis is a multi-step process that often involves complex chemical transformations to construct the characteristic tricyclic ring system of the bourbonene skeleton. Researchers interested in the detailed synthetic route should refer to the primary literature on the subject.

Visualization of Terpene Classification

Since no specific signaling pathways involving α-bourbonene are currently well-documented, the following diagram illustrates the classification of terpenes, placing α-bourbonene within the broader context of this large class of natural products.

Caption: Classification of terpenes based on the number of isoprene units.

References

Methodological & Application

Application Note: Quantification of α-Bourbonene using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note provides a comprehensive protocol for the quantitative analysis of α-bourbonene, a sesquiterpene found in various essential oils and plant extracts, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is applicable to researchers in natural product chemistry, flavor and fragrance analysis, and drug development. The protocol details sample preparation, GC-MS instrument parameters, and data analysis procedures, including the use of an internal standard for accurate quantification.

Introduction

α-Bourbonene is a tricyclic sesquiterpene hydrocarbon that contributes to the characteristic aroma of various plants, including geranium, oregano, and bay laurel.[1] Accurate and precise quantification of α-bourbonene is crucial for quality control of essential oils, understanding its biosynthetic pathways, and evaluating its potential biological activities. Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred analytical technique for the analysis of volatile and semi-volatile compounds like sesquiterpenes due to its high resolution and sensitivity.[2][3] This protocol outlines a robust method for the quantification of α-bourbonene in complex matrices.

Experimental Protocol

Materials and Reagents

-

Solvents: Hexane or Dichloromethane (GC grade)

-

Internal Standard (IS): Cyclopentadecane or a deuterated form of a similar sesquiterpene. The IS should not be naturally present in the sample.[4][5]

-

α-Bourbonene analytical standard: (≥95% purity)

-

Anhydrous Sodium Sulfate

-

Sample Vials: 2 mL amber glass vials with PTFE-lined caps

-

Syringe filters: 0.22 µm PTFE

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. Below is a general procedure for liquid-liquid extraction from a liquid matrix or solvent extraction from a solid matrix.

-

Sample Extraction:

-

Liquid Samples (e.g., essential oils): Prepare a 1:10 (v/v) dilution of the essential oil in hexane.[6]

-

Solid Samples (e.g., plant material): Perform a Soxhlet extraction or sonication-assisted solvent extraction with hexane.

-

-

Internal Standard Spiking: Add a known concentration of the internal standard (e.g., cyclopentadecane at 10 ng/µL) to the extracted sample.[4] The concentration of the IS should be similar to the expected concentration of the analyte.[5]

-

Drying and Concentration: Dry the extract over anhydrous sodium sulfate. If necessary, concentrate the sample under a gentle stream of nitrogen.[4]

-

Filtration: Filter the final extract through a 0.22 µm PTFE syringe filter into a GC vial.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.

| Parameter | Value | Reference |

| Gas Chromatograph | Agilent 7890A or equivalent | [2] |

| Mass Spectrometer | Agilent 5975C or equivalent | [2] |

| GC Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | [7] |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | [6] |

| Injector Temperature | 250 °C | [8] |

| Injection Volume | 1 µL | [6] |

| Injection Mode | Splitless or Split (e.g., 1:10) | [6][9] |

| Oven Temperature Program | Initial temp: 60°C for 2 min, ramp at 4°C/min to 240°C, hold for 5 min. | [6] |

| Transfer Line Temp | 280 °C | |

| Ion Source Temp | 230 °C | |

| Ionization Mode | Electron Ionization (EI) at 70 eV | [6] |

| Mass Scan Range | m/z 40-450 (for full scan) | [6] |

| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Data Analysis and Quantification

-

Compound Identification: Identify the α-bourbonene peak in the chromatogram by comparing its retention time and mass spectrum with that of an authentic standard. The predicted mass spectrum of α-bourbonene shows characteristic ions that can be used for identification in the absence of a standard.

-

Quantification: For accurate quantification, create a calibration curve using the α-bourbonene analytical standard. Prepare a series of standard solutions of α-bourbonene at different concentrations, each containing the same concentration of the internal standard.

-

Calibration Curve: Plot the ratio of the peak area of α-bourbonene to the peak area of the internal standard against the concentration of α-bourbonene.

-

Concentration Calculation: Determine the concentration of α-bourbonene in the sample by using the peak area ratio from the sample chromatogram and the equation of the calibration curve.

Quantitative Data Summary

The following table provides an example of quantitative data for bourbonene isomers found in scientific literature. Researchers should generate their own quantitative data based on their specific samples and calibration curves.

| Compound | Sample Matrix | Concentration | Reference |

| β-Bourbonene | Piper nigrum essential oil (dried seeds) | 8.47% (relative abundance) | [10] |

Experimental Workflow Diagram

Caption: Experimental workflow for α-bourbonene quantification.

Conclusion

This application note provides a detailed and robust protocol for the quantification of α-bourbonene using GC-MS. Adherence to this protocol, with appropriate optimization for specific instrumentation and sample matrices, will enable researchers to obtain accurate and reproducible results. The use of an internal standard is highly recommended to minimize analytical errors and improve the precision of the quantification.

References

- 1. alpha-bourbonene, 5208-58-2 [thegoodscentscompany.com]

- 2. acp.copernicus.org [acp.copernicus.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. AMT - Field-deployable branch enclosure system for biogenic volatile organic compounds emitted from conifers [amt.copernicus.org]

- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 6. mdpi.com [mdpi.com]

- 7. tdi-bi.com [tdi-bi.com]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Enantioselective Synthesis of α-Bourbonene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective synthesis of α-bourbonene, a tricyclic sesquiterpene. The primary strategy discussed is a chiral pool-based approach, leveraging an asymmetric intramolecular [2+2] photocycloaddition as the key stereochemistry-determining step. This methodology was pioneered in the synthesis of the diastereomer, (-)-β-bourbonene, and is adaptable for the synthesis of α-bourbonene. This guide offers a comprehensive overview of the synthetic pathway, detailed experimental procedures for key transformations, and quantitative data to facilitate replication and further investigation in a research and development setting.

Introduction

α-Bourbonene is a naturally occurring sesquiterpene characterized by its rigid tricyclic skeleton, which has made it an attractive target for total synthesis. The development of enantioselective routes to this molecule is of significant interest for accessing stereochemically pure compounds for potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic strategies that employ a chiral auxiliary to induce asymmetry in a critical photochemical cycloaddition reaction.

Synthetic Strategy Overview

The enantioselective synthesis of the bourbonene scaffold commences from a readily available chiral starting material, (S)-γ-hydroxymethyl-γ-butyrolactone. The core of the synthetic strategy revolves around a diastereoselective intramolecular [2+2] photocycloaddition of a chiral butenolide tethered to a cyclopentene moiety. The resulting photoproduct contains the key tricyclic framework of the bourbonene skeleton with the desired stereochemistry. Subsequent functional group manipulations and stereochemical inversions can then lead to the target α-bourbonene.

Quantitative Data Summary

The following table summarizes the reported yields and stereoselectivities for the key steps in the synthesis of the bourbonene scaffold.

| Step | Product | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| [2+2] Photocycloaddition | Tricyclic Lactone | 70 | >98% de | [1] |

| Conversion to (-)-β-Bourbonene | (-)-β-Bourbonene | N/A | Optically Pure | [1] |

| Epimerization to (+)-α-Bourbonene | (+)-α-Bourbonene | N/A | N/A | [2] |

N/A: Data not explicitly provided in the referenced literature.

Experimental Protocols

Protocol 1: Asymmetric Intramolecular [2+2] Photocycloaddition

This protocol describes the key enantioselective step for the formation of the tricyclic core.

Materials:

-

Chiral butenolide tethered to cyclopentene

-

Acetonitrile (spectroscopic grade)

-

High-pressure mercury lamp (e.g., 450W Hanovia)

-

Pyrex filter

-

Argon gas

Procedure:

-

A solution of the chiral butenolide tethered to cyclopentene in acetonitrile is prepared in a Pyrex immersion well.

-

The solution is deoxygenated by bubbling with argon for 30 minutes.

-

The reaction mixture is irradiated with a high-pressure mercury lamp through a Pyrex filter at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the tricyclic lactone.[1]

Protocol 2: Conversion of Tricyclic Intermediate to (-)-β-Bourbonene

This protocol outlines the multi-step conversion of the photocycloaddition product to (-)-β-bourbonene.

Materials:

-

Tricyclic lactone photoproduct

-

Lithium aluminum hydride (LiAlH₄)

-

Diethylether (anhydrous)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Sodium iodide (NaI)

-

Acetone

-

Tributyltin hydride ((n-Bu)₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Toluene (anhydrous)

Procedure:

-

Reduction of the Lactone: The tricyclic lactone is reduced with lithium aluminum hydride in anhydrous diethyl ether to yield the corresponding diol.

-

Monotosylation: The primary alcohol of the diol is selectively tosylated using p-toluenesulfonyl chloride in anhydrous pyridine.

-

Iodination: The tosylate is converted to the corresponding iodide by treatment with sodium iodide in acetone.

-

Reductive Deoxygenation: The iodide is deoxygenated using tributyltin hydride and a radical initiator such as AIBN in anhydrous toluene under reflux to give the alcohol.

-

Oxidation and Wittig Reaction: The alcohol is oxidized to the corresponding ketone, followed by a Wittig reaction to introduce the exocyclic methylene group, yielding (-)-β-bourbonene.[1]

Protocol 3: Epimerization of (-)-β-Bourbonene to (+)-α-Bourbonene

This protocol describes the conversion of the β-diastereomer to the α-diastereomer.

Materials:

-

(-)-β-Bourbonene

-

Glacial acetic acid

-

Sulfuric acid (concentrated)

Procedure:

-

(-)-β-Bourbonene is dissolved in glacial acetic acid.

-

A catalytic amount of concentrated sulfuric acid is added to the solution.

-

The mixture is stirred at room temperature, and the progress of the epimerization is monitored by GC.

-

Upon reaching equilibrium, the reaction is quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting mixture of α- and β-bourbonene can be separated by preparative GC or careful column chromatography.[2]

Logical Workflow for the Synthesis

Conclusion

The enantioselective synthesis of α-bourbonene can be achieved through a strategy that relies on a diastereoselective intramolecular [2+2] photocycloaddition of a chiral precursor. The detailed protocols and data provided herein offer a solid foundation for researchers to reproduce and build upon this synthetic route. This approach highlights the power of using chiral auxiliaries derived from the chiral pool to control stereochemistry in complex molecule synthesis. Further optimization of the epimerization step may be required to improve the overall efficiency of the synthesis of the α-diastereomer.

References

Application Notes and Protocols for Hydrodistillation of Oregano for α-Bourbonene Extraction

**Abstract

This document provides a detailed protocol for the extraction of α-bourbonene from oregano (Origanum vulgare L.) using hydrodistillation. It is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. The protocol outlines the necessary equipment, reagents, and a step-by-step procedure for the efficient extraction and subsequent analysis of the essential oil. Additionally, quantitative data from relevant studies are summarized, and a workflow diagram is presented to visually guide the user through the process.

**1. Introduction

Oregano, a perennial herb belonging to the Lamiaceae family, is well-known for its aromatic and medicinal properties, which are primarily attributed to its essential oil. The composition of oregano essential oil is complex, containing a variety of monoterpenes and sesquiterpenes. Among the sesquiterpenes, α-bourbonene is a compound of interest for its potential biological activities. Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials. This technique involves the co-distillation of plant material with water, where the steam carries the volatile compounds, which are then condensed and separated. This application note provides a comprehensive guide to performing hydrodistillation for the specific purpose of extracting α-bourbonene from oregano.

**2. Quantitative Data Summary

The yield and chemical composition of essential oils extracted from oregano can vary depending on factors such as the plant's geographical origin, harvest time, and the extraction parameters. The following table summarizes the quantitative data for α-bourbonene content in oregano essential oil obtained through hydrodistillation from a selected study.

| Plant Material | Extraction Method | Distillation Time (h) | Essential Oil Yield (% w/w) | α-Bourbonene (% of total oil) | Reference |

| Oregano (Origanum vulgare L.) | Hydrodistillation | 2 | 0.45 | 0.48 ± 0.01 | [1] |

| Oregano (Origanum vulgare L.) | Hydrodistillation | Not Specified | Not Specified | 0.72 ± 0.08 | [1] |

| Oregano (Origanum vulgare L.) | Hydrodistillation | Not Specified | Not Specified | 0.71 ± 0.21 | [1] |

| Oregano (Origanum vulgare L.) | Hydrodistillation | Not Specified | Not Specified | 1.33 ± 0.05 | [1] |

| Oregano (Origanum vulgare L.) | Hydrodistillation | Not Specified | Not Specified | 0.70 ± 0.08 | [1] |

Table 1: Quantitative analysis of α-bourbonene in oregano essential oil extracted by hydrodistillation. The data illustrates the variability of α-bourbonene content under different (though not fully specified in the source) hydrodistillation conditions.

Experimental Protocol: Hydrodistillation of Oregano

This protocol details the procedure for extracting essential oil rich in α-bourbonene from dried oregano leaves using a Clevenger-type apparatus.

3.1. Materials and Equipment

-

Plant Material: Dried leaves of Origanum vulgare L.

-

Reagents:

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Clevenger-type hydrodistillation apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Condenser

-

Collecting vessel (graduated)

-

Grinder or mill

-

Analytical balance

-

Glass vials for storage

-

Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

-

3.2. Procedure

-

Preparation of Plant Material:

-

Take a known quantity of dried oregano leaves (e.g., 100 g).

-

Grind the leaves into a coarse powder to increase the surface area for efficient oil extraction.

-

-

Hydrodistillation:

-

Place the ground oregano powder into a 2 L round-bottom flask.

-

Add distilled water to the flask, ensuring the plant material is completely submerged. A common ratio is 1:10 (w/v) of plant material to water (e.g., 100 g of oregano in 1 L of water).

-

Set up the Clevenger-type apparatus, connecting the flask to the still head and the condenser. Ensure all glass joints are properly sealed.

-

Circulate cold water through the condenser.

-

Turn on the heating mantle and bring the water to a boil. The heating should be gentle to avoid charring the plant material.[2]

-

Continue the distillation for a recommended period of 3 hours, as this is a commonly cited duration for effective extraction of oregano essential oils.[3]

-

-

Collection and Separation of Essential Oil:

-

As the steam and volatile oils condense, they will collect in the graduated tube of the Clevenger apparatus.

-

The essential oil, being less dense than water, will form a layer on top of the hydrosol (aromatic water).

-

Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool down.

-

Carefully collect the essential oil from the graduated tube.

-

-

Drying and Storage:

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried oil into a clean, airtight glass vial.

-

Store the essential oil at 4°C in a dark place to prevent degradation.[3]

-

-

Analysis (GC-MS):

-

Analyze the chemical composition of the extracted essential oil using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

This will allow for the identification and quantification of α-bourbonene and other constituents.

-

Visual Workflow

The following diagram illustrates the key steps in the hydrodistillation process for extracting α-bourbonene from oregano.

Caption: Experimental workflow for α-bourbonene extraction.

Discussion

The described hydrodistillation protocol is a robust method for the extraction of essential oils from oregano. The yield of α-bourbonene and other sesquiterpenes can be influenced by several factors, including the specific variety of oregano, growing conditions, and the precise parameters of the distillation process (e.g., distillation time, temperature).[1][4] For researchers focusing on maximizing the yield of α-bourbonene, further optimization of these parameters may be necessary. The use of GC-MS for the analysis of the final product is crucial for confirming the presence and quantifying the concentration of the target compound.

Safety Precautions

-

Always perform the distillation in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Be cautious when handling hot glassware and the heating mantle.

-

Ensure that the cooling water is flowing through the condenser before starting the heating process to prevent the escape of volatile compounds.

References

Application Notes and Protocols: Investigating α-Bourbonene as a Potential Anti-inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the healing process, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Current anti-inflammatory therapies, primarily nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, highlighting the need for novel therapeutic agents.

α-Bourbonene, a sesquiterpene found in various essential oils, presents a potential candidate for investigation as a novel anti-inflammatory agent. While direct studies on the anti-inflammatory properties of α-bourbonene are limited, its isomer, β-bourbonene, has demonstrated anti-inflammatory and antioxidant effects in preclinical studies.[1] This suggests that α-bourbonene may possess similar therapeutic potential.

These application notes provide a comprehensive guide for researchers to investigate the anti-inflammatory properties of α-bourbonene. The protocols outlined below describe key in vitro and in vivo assays to assess its efficacy and elucidate its potential mechanism of action.

Data Presentation: Hypothetical In Vitro and In Vivo Anti-inflammatory Activity of α-Bourbonene

The following tables present hypothetical data to illustrate the potential anti-inflammatory effects of α-bourbonene in various assays. These tables are for illustrative purposes and are intended to guide data presentation in future studies.

Table 1: In Vitro Anti-inflammatory Activity of α-Bourbonene

| Assay | α-Bourbonene Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) |

| Inhibition of Protein Denaturation | 10 | 25.3 ± 2.1 | 45.2 |

| 25 | 48.7 ± 3.5 | ||

| 50 | 65.1 ± 4.2 | ||

| 100 | 82.4 ± 5.6 | ||

| Red Blood Cell Membrane Stabilization | 10 | 22.8 ± 1.9 | 52.8 |

| 25 | 45.2 ± 3.1 | ||

| 50 | 61.5 ± 4.8 | ||

| 100 | 78.9 ± 5.3 | ||

| Cyclooxygenase-2 (COX-2) Inhibition | 10 | 18.9 ± 1.5 | 60.1 |

| 25 | 39.6 ± 2.8 | ||

| 50 | 55.4 ± 3.9 | ||

| 100 | 72.3 ± 4.7 | ||

| 5-Lipoxygenase (5-LOX) Inhibition | 10 | 15.2 ± 1.2 | 75.4 |

| 25 | 32.1 ± 2.5 | ||

| 50 | 48.9 ± 3.3 | ||

| 100 | 65.7 ± 4.1 |

Data are presented as mean ± standard deviation.

Table 2: In Vivo Anti-inflammatory Activity of α-Bourbonene in Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |

| Control (Vehicle) | - | 1.25 ± 0.15 | - |

| α-Bourbonene | 25 | 0.98 ± 0.11 | 21.6 |

| 50 | 0.75 ± 0.09 | 40.0 | |

| 100 | 0.52 ± 0.07 | 58.4 | |

| Indomethacin (Positive Control) | 10 | 0.45 ± 0.06 | 64.0 |

Data are presented as mean ± standard deviation.

Experimental Protocols

The following are detailed protocols for the key experiments to assess the anti-inflammatory potential of α-bourbonene.

In Vitro Inhibition of Protein Denaturation Assay

This assay assesses the ability of a substance to inhibit the denaturation of proteins, a hallmark of inflammation.

Materials:

-

α-Bourbonene

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of α-bourbonene in a suitable solvent (e.g., DMSO).

-

Prepare different concentrations of α-bourbonene (e.g., 10, 25, 50, 100 µg/mL) by diluting the stock solution with PBS.

-

The reaction mixture consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS, and 2 mL of varying concentrations of α-bourbonene.

-

A control solution is prepared by mixing 2 mL of distilled water with 0.2 mL of egg albumin and 2.8 mL of PBS.

-

Incubate the reaction mixtures at 37°C for 15 minutes.

-

Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = 100 × (Absorbance of Control - Absorbance of Test) / Absorbance of Control

In Vitro Red Blood Cell (RBC) Membrane Stabilization Assay

This assay evaluates the ability of a compound to stabilize red blood cell membranes, which is analogous to the stabilization of lysosomal membranes that release inflammatory mediators.

Materials:

-

α-Bourbonene

-

Fresh whole human or rat blood

-

Normal saline (0.9% NaCl)

-

Hypotonic saline (0.25% NaCl)

-

Phosphate buffer (pH 7.4)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Collect fresh blood and mix with an equal volume of Alsever's solution (or use an anticoagulant).

-

Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with normal saline.

-

Prepare a 10% v/v suspension of RBCs in normal saline.

-

The reaction mixture consists of 1 mL of phosphate buffer, 2 mL of hypotonic saline, 0.5 mL of the RBC suspension, and 0.5 mL of α-bourbonene solution at various concentrations (e.g., 10, 25, 50, 100 µg/mL).

-

A control is prepared with 0.5 mL of vehicle instead of the α-bourbonene solution.

-

Incubate the mixtures at 37°C for 30 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

-

Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) × 100]

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard and widely used model to assess the acute anti-inflammatory activity of a compound.

Materials:

-

α-Bourbonene

-

Carrageenan (1% w/v in sterile saline)

-

Indomethacin (positive control)

-

Male Wistar rats or Swiss albino mice

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups: control (vehicle), α-bourbonene treated (different doses), and positive control (indomethacin).

-

Administer α-bourbonene or indomethacin orally or intraperitoneally 1 hour before carrageenan injection.

-

Measure the initial paw volume of each animal using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(V_c - V_t) / V_c] × 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz (DOT language), illustrate a hypothetical signaling pathway for the anti-inflammatory action of α-bourbonene and a general experimental workflow for its evaluation.

Caption: Experimental workflow for evaluating α-bourbonene.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by α-bourbonene.

Conclusion

The protocols and conceptual framework provided in these application notes offer a robust starting point for the systematic investigation of α-bourbonene as a potential anti-inflammatory agent. While direct evidence is currently lacking, the promising activity of its isomer, β-bourbonene, warrants further exploration. By employing the described in vitro and in vivo models, researchers can effectively screen for anti-inflammatory activity, begin to elucidate the mechanism of action, and potentially develop a novel therapeutic lead for inflammatory diseases. It is imperative that future research focuses on generating empirical data to validate the hypothetical anti-inflammatory potential of α-bourbonene.

References

Application Notes and Protocols for Alpha-Bourbonene in Fragrance Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bourbonene is a tricyclic sesquiterpene hydrocarbon naturally occurring in a variety of plants.[1][2] As a C15H24 compound, it is part of the diverse family of terpenes that constitute the primary components of essential oils.[1] Its presence in aromatic plants such as bay laurel, geranium, and oregano suggests its potential as a valuable ingredient in the fragrance industry.[2][3] Sesquiterpenes are generally less volatile than monoterpenes, positioning them as potential middle-to-base notes in fragrance compositions, contributing to the scent's body and longevity.[1] These application notes provide a comprehensive overview of this compound's properties and detailed protocols for its evaluation and incorporation into fragrance formulations.

Olfactory Profile

While specific organoleptic data for isolated this compound is not widely published, an olfactory profile can be inferred from its molecular relatives and natural sources.[2][3][4] The isomer, beta-bourbonene, is described as having an herbal, woody, floral, and balsamic odor.[5] Given that this compound is found in essential oils like oregano and bay laurel, its scent is likely to possess warm, woody, and slightly spicy-herbal characteristics. It is not expected to be a primary odorant but rather a component that can add complexity, naturalness, and depth to fragrance compositions, particularly in woody, fougère, and chypre accords.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for the fragrance formulator to understand its behavior in various solvents and its stability under different conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄ | [2] |

| Molecular Weight | 204.356 g/mol | [2] |

| CAS Number | 5208-58-2 | [2] |

| Boiling Point | 254.00 to 256.00 °C @ 760.00 mm Hg | [2][3] |

| Flash Point | 221.00 °F (105.00 °C) (TCC) | [2][3][4] |

| Vapor Pressure | 0.026000 mmHg @ 25.00 °C (est.) | [2] |

| Solubility | Soluble in alcohol; Insoluble in water (0.3163 mg/L @ 25 °C est.) | [2][3] |

| logP (o/w) | 6.171 (est.) | [2] |

Application in Fragrance Formulation

This compound is best utilized as a modifier and blender within a fragrance concentrate, lending a natural woody and spicy character. Its low volatility suggests good substantivity, making it suitable for anchoring more fleeting top and middle notes.

Suggested Applications and Use Levels:

The following table outlines potential applications for this compound in various fragrance accords. The recommended starting concentrations are based on the usage levels of the related isomer, beta-bourbonene, which is recommended for use at up to 5.0% of the fragrance concentrate.[5]

| Fragrance Accord Type | Olfactory Contribution | Suggested Starting Concentration (% in concentrate) | Potential Blending Partners |

| Woody/Spicy | Enhances natural woodiness, adds a subtle peppery warmth. | 0.5 - 3.0% | Cedarwood, Sandalwood, Vetiver, Black Pepper, Iso E Super |

| Fougère | Lends a clean, herbal-woody undertone to the heart. | 0.2 - 1.5% | Lavender, Oakmoss, Coumarin, Geranium |

| Chypre | Provides a dry, woody facet to complement the mossy base. | 0.3 - 2.0% | Bergamot, Oakmoss, Patchouli, Labdanum |

| Herbal/Aromatic | Contributes to a natural, green, and slightly medicinal character. | 0.1 - 1.0% | Rosemary, Thyme, Basil, Clary Sage |

Regulatory and Safety Information

This compound is categorized as a flavor and fragrance agent.[2] However, specific safety assessments or restrictions from major regulatory bodies like the International Fragrance Association (IFRA) were not found in the public domain at the time of this writing.[2] As with all fragrance materials, it is the responsibility of the formulator to ensure the final product complies with all relevant safety and regulatory standards. A thorough safety assessment by the Research Institute for Fragrance Materials (RIFM) should be consulted if available. It does not appear on the EU's list of 26 declarable fragrance allergens.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation and application of this compound in fragrance development.

Protocol 1: Olfactory Evaluation of this compound

Objective: To characterize the odor profile of this compound at various dilutions.

Materials:

-

This compound (95%+ purity)

-

Perfumer's alcohol (Ethanol, 95% or SDA 40B)

-

Glass beakers and graduated cylinders

-

Pipettes

-

Smelling strips (blotters)

-

Labeled glass vials for dilutions

Methodology:

-

Prepare dilutions of this compound in perfumer's alcohol at 10%, 5%, and 1% by weight.

-

Label each vial clearly. Allow the dilutions to sit for at least one hour to equilibrate.

-

Dip a clean smelling strip into the 10% dilution, ensuring it is submerged about 1 cm.

-

Remove the strip and allow the alcohol to evaporate for approximately 10-15 seconds.

-

Evaluate the odor at three distinct time points:

-

Top Note (0-10 minutes): Record the initial impressions.

-

Heart/Middle Note (10 minutes - 1 hour): Note the evolution of the scent as the more volatile components dissipate.

-

Base Note/Dry-Down (>1 hour): Characterize the lasting impression of the material.

-

-

Repeat steps 3-5 for the 5% and 1% dilutions, noting any differences in character and intensity.

-

For a comprehensive analysis, also dip a strip in the neat (100%) material and evaluate its dry-down over 24 hours to assess its tenacity.

Protocol 2: Incorporation into a Woody-Spicy Fragrance Accord

Objective: To evaluate the effect of this compound within a model fragrance accord.

Materials:

-

This compound (10% dilution from Protocol 1)

-

A pre-formulated woody-spicy base accord (Control). Example formula provided below.

-